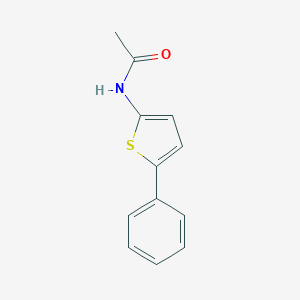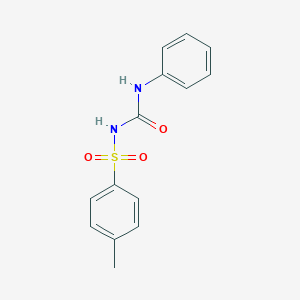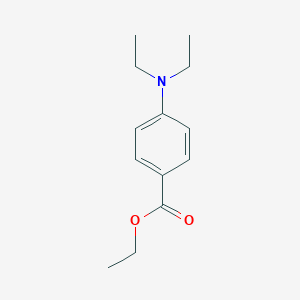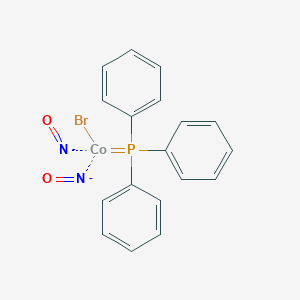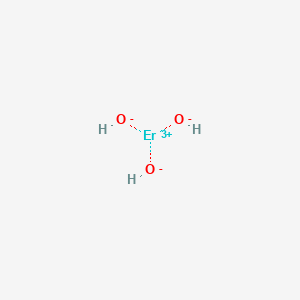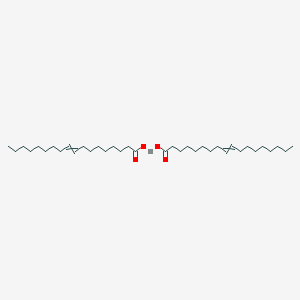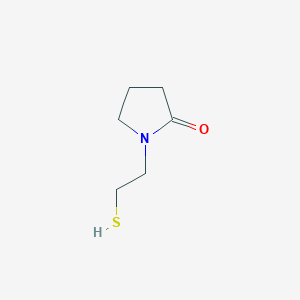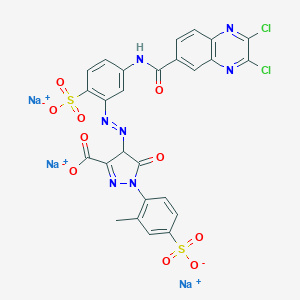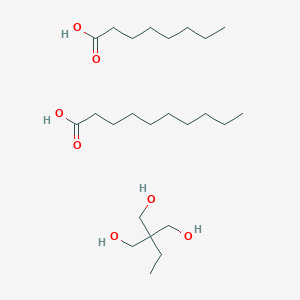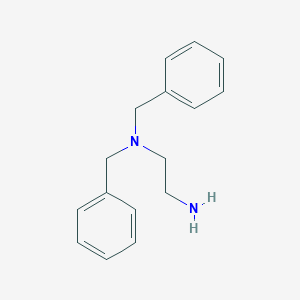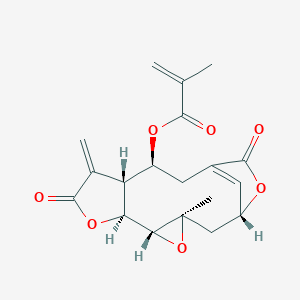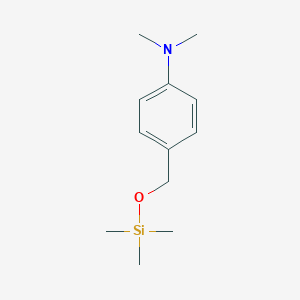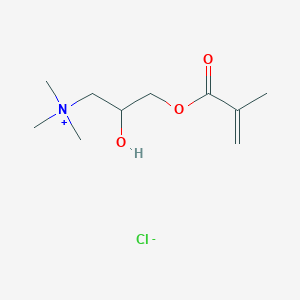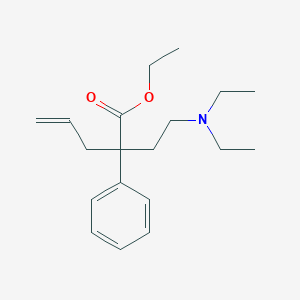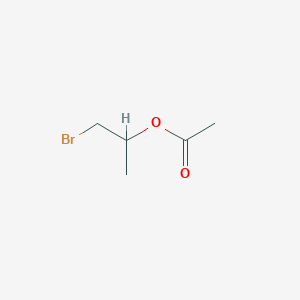
1-Bromopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopropan-2-yl acetate, also known as isopropyl acetate bromide, is a chemical compound with the molecular formula C5H9BrO2. It is commonly used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-Bromopropan-2-yl acetate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a leaving group in substitution reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Bromopropan-2-yl acetate are not well studied. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also a flammable liquid and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromopropan-2-yl acetate has several advantages and limitations for lab experiments. Its high reactivity makes it a useful intermediate in organic synthesis. However, its toxicity and flammability make it a hazardous compound to handle. Proper safety precautions should be taken when working with this compound.
Orientations Futures
There are several future directions for the research on 1-Bromopropan-2-yl acetate. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as a reagent in various chemical reactions. Additionally, the development of safer and more efficient synthesis methods for this compound is an important area of research.
Méthodes De Synthèse
The synthesis of 1-Bromopropan-2-yl acetate can be achieved through the reaction of 1-Bromopropan-2-yl acetate alcohol with acetyl bromide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The yield of the reaction can be improved by using excess acetyl bromide and removing the by-products through distillation.
Applications De Recherche Scientifique
1-Bromopropan-2-yl acetate is widely used as an intermediate in the synthesis of various organic compounds. It is commonly used in the pharmaceutical industry for the production of drugs such as antihistamines, antibiotics, and anti-inflammatory agents. It is also used in the production of fragrances, flavors, and solvents.
Propriétés
Numéro CAS |
10299-39-5 |
|---|---|
Nom du produit |
1-Bromopropan-2-yl acetate |
Formule moléculaire |
C5H9BrO2 |
Poids moléculaire |
181.03 g/mol |
Nom IUPAC |
1-bromopropan-2-yl acetate |
InChI |
InChI=1S/C5H9BrO2/c1-4(3-6)8-5(2)7/h4H,3H2,1-2H3 |
Clé InChI |
SCEJYSVXKXSPQV-UHFFFAOYSA-N |
SMILES |
CC(CBr)OC(=O)C |
SMILES canonique |
CC(CBr)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



